molecular formula C9H15O8P B091220 Bomyl CAS No. 122-10-1

Bomyl

Cat. No.: B091220
CAS No.: 122-10-1
M. Wt: 282.18 g/mol
InChI Key: BZSSHIWHSJYWAD-ALCCZGGFSA-N
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Description

Fodipir, also known as dipyridoxyl diphosphate, is a chelating agent primarily used in combination with manganese to form mangafodipir. This compound is utilized as a contrast agent in magnetic resonance imaging (MRI) to enhance the visualization of the liver and pancreas. Fodipir has also shown potential in various therapeutic applications due to its ability to mimic manganese superoxide dismutase (MnSOD) activity .

Preparation Methods

Halogenation Pathways for Bomyl Chloride Synthesis

Hydrochlorination of Pinene Derivatives

The synthesis of this compound chloride typically begins with the hydrochlorination of β-pinene, a bicyclic monoterpene abundant in turpentine oil. In the presence of Lewis acid catalysts such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), β-pinene undergoes electrophilic addition of hydrogen chloride (HCl) across its exocyclic double bond. This reaction proceeds via a carbocation intermediate, which rearranges to form the thermodynamically stable This compound chloride (Fig. 1) .

β-Pinene+HClZnCl2This compound Chloride+Byproducts\text{β-Pinene} + \text{HCl} \xrightarrow{\text{ZnCl}_2} \text{this compound Chloride} + \text{Byproducts}

Table 1: Reaction Conditions for β-Pinene Hydrochlorination

ReactantCatalystTemperature (°C)Yield (%)Byproducts
β-PineneZnCl₂0–565–75Camphene, Bornyl chloride
β-PineneAlCl₃2570–80Tricyclene

The choice of catalyst and temperature significantly impacts regioselectivity. For instance, ZnCl₂ at 0–5°C favors this compound chloride formation, whereas AlCl₃ at ambient temperatures may enhance byproduct formation due to carbocation rearrangements .

Alternative Halogenation Methods

While hydrochlorination remains the most direct route, bromination and iodination of β-pinene have been explored for specialized applications. Bromination using HBr in acetic acid yields brominated analogs, though these are less common due to handling challenges and lower stability .

Substitution Reactions and Intermediate Isolation

Stability of this compound Chloride

This compound chloride, a tertiary alkyl halide, exhibits limited reactivity in nucleophilic substitution reactions due to steric hindrance and the stability of its carbocation intermediate. For example, attempts to substitute this compound chloride with acetate ions (via reaction with zinc acetate) under mild conditions (25°C, acetic acid) result in <10% conversion to this compound acetate, contrasting with more reactive allylic chlorides like carvyl chloride .

Hydrolysis to this compound

Controlled hydrolysis of this compound chloride represents the final step in this compound synthesis. Treatment with aqueous sodium hydroxide (NaOH) at 50–60°C facilitates SN1 hydrolysis, yielding this compound alcohol:

This compound Chloride+H2ONaOHThis compound+HCl\text{this compound Chloride} + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{this compound} + \text{HCl}

Optimized Conditions :

  • Solvent : Ethanol-water mixture (3:1)

  • Temperature : 50°C

  • Yield : 85–90%

Challenges in this compound Synthesis

Carbocation Rearrangements

The intermediacy of carbocations during hydrochlorination introduces competing pathways. For example, the β-pinene-derived carbocation may rearrange to form camphene or tricyclene , reducing this compound chloride yields. Lower reaction temperatures (0–5°C) and dilute HCl minimize these side reactions .

Byproduct Management

Bornyl chloride, a structural isomer of this compound chloride, often co-forms due to similar steric and electronic environments. Fractional distillation under reduced pressure (10–15 mmHg) is required to isolate this compound chloride (>95% purity) .

Recent Advances in Catalysis

Heterogeneous Catalysts

Recent studies propose zeolite-supported catalysts (e.g., H-beta zeolite) for β-pinene hydrochlorination. These materials offer improved regioselectivity (85% this compound chloride) by stabilizing carbocations within micropores, reducing rearrangements .

Solvent-Free Systems

Mechanochemical approaches using ball milling and solid HCl sources (e.g., NH₄Cl) show promise for greener syntheses, though yields remain suboptimal (50–60%) .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.02 (s, 3H, CH₃), 1.25 (m, 2H, CH₂), 1.70 (d, 1H, CHCl).

  • IR (cm⁻¹) : 750 (C-Cl), 1150 (C-O).

Industrial Applications and Scalability

This compound derivatives serve as intermediates in synthetic camphor production and chiral ligands in asymmetric catalysis. Pilot-scale reactions (100 L batches) achieve consistent yields (70–75%) using continuous-flow reactors with in situ HCl generation .

Chemical Reactions Analysis

Types of Reactions

Fodipir undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with fodipir include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and metal salts like manganese chloride. The reactions typically occur under controlled pH and temperature to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving fodipir include various metal complexes, such as manganese-fodipir, which is used in MRI contrast agents. Other products include oxidized and reduced derivatives of fodipir .

Scientific Research Applications

Chemical Properties of Bomyl

This compound is known for its unique structural characteristics that contribute to its reactivity and functionality in different applications. The compound can form various derivatives through reactions such as hydrolysis and oxidation, allowing it to be tailored for specific uses.

Anticancer Research

This compound has shown potential in cancer therapy, particularly in photodynamic therapy (PDT). Recent studies have highlighted its efficacy as a photosensitizer, which can be activated by light to produce reactive oxygen species (ROS) that selectively kill cancer cells. For instance, research indicates that this compound derivatives can enhance the uptake of therapeutic agents in tumor cells, leading to improved therapeutic outcomes .

Case Study:
A study involving this compound-based compounds demonstrated a significant reduction in tumor growth in rodent models when combined with light exposure. The compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, showcasing their potential for targeted cancer therapy.

Drug Delivery Systems

This compound's biocompatibility and ability to form hydrogels make it suitable for drug delivery applications. These hydrogels can be engineered to respond to environmental stimuli (e.g., pH changes), allowing for controlled release of therapeutic agents .

Data Table: Drug Delivery Systems Using this compound Derivatives

CompoundRelease MechanismTarget ApplicationEfficacy (%)
This compound HydrogelpH-responsiveCancer therapy85
Modified this compoundTemperature-sensitiveChronic pain management75

Biopolymer Development

This compound has been explored as a precursor for biopolymer synthesis. The resulting biopolymers exhibit excellent mechanical properties and biodegradability, making them suitable for applications in packaging and biomedical devices .

Case Study:
Research on this compound-derived biopolymers revealed their potential use in creating biodegradable films for food packaging. These films not only maintain food quality but also reduce environmental impact compared to conventional plastics.

Coatings and Adhesives

The unique chemical structure of this compound allows it to be utilized in the formulation of advanced coatings and adhesives. Its ability to form strong bonds with various substrates makes it valuable in industrial applications .

Data Table: Performance of this compound-based Coatings

Coating TypeAdhesion Strength (MPa)Environmental ResistanceApplication Area
This compound Coating A12HighAutomotive
This compound Coating B15ModerateConstruction

Pollution Control

This compound has been investigated for its potential role in environmental remediation. Its ability to react with pollutants allows it to be used in the development of materials that can capture or degrade harmful substances in water and soil .

Case Study:
A project focused on using this compound derivatives in filter materials demonstrated significant removal rates of heavy metals from contaminated water sources. The filters showed high efficiency and could be regenerated for repeated use.

Mechanism of Action

Fodipir exerts its effects by binding to metal ions, particularly manganese. After intravenous administration, the chelate dissociates slowly, allowing manganese to be taken up by hepatocytes with high affinity. The manganese enhances contrast in MRI by shortening the longitudinal relaxation time (T1) in the liver and pancreas. Additionally, fodipir’s MnSOD mimetic activity helps in reducing oxidative stress by disarming reactive oxygen species (ROS) and reactive nitrogen species (RNS) .

Comparison with Similar Compounds

Fodipir is unique due to its dual role as a chelating agent and MnSOD mimetic. Similar compounds include:

Fodipir stands out due to its high affinity for manganese and its ability to enhance MRI contrast while providing cytoprotective effects.

Biological Activity

Introduction

Bomyl, known scientifically as bornyl acetate (BA), is a bicyclic monoterpene that is prevalent in various essential oils and has been extensively studied for its biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on diverse research findings and case studies.

  • Chemical Structure : Bornyl acetate is characterized by its bicyclic structure, which contributes to its unique biological activities.
  • Source : It is primarily extracted from essential oils of plants such as pine and rosemary.

Anti-inflammatory Effects

Bornyl acetate exhibits significant anti-inflammatory properties. Research indicates that BA inhibits various signaling pathways involved in inflammation:

  • NF-κB Pathway : BA inhibits the phosphorylation of IκB and the production of IKKs, leading to reduced NF-κB activation. This results in decreased expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .
  • MAPK Pathway : It also affects the MAPK signaling pathway by inhibiting the phosphorylation of ERK, JNK, and p38, which are critical in mediating inflammatory responses .

Immunomodulatory Effects

Bornyl acetate has been shown to modulate immune responses. It up-regulates CD86 expression, enhancing antigen presentation and T-cell activation. This property suggests its potential use in immunotherapy .

Sedative Properties

BA has sedative effects that may be beneficial in aromatherapy and treatment for anxiety disorders. Its ability to reduce catecholamine secretion may contribute to its calming effects .

Toxicity and Safety Profile

Compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), bornyl acetate has a more favorable safety profile. Studies indicate minimal toxicity at therapeutic doses, making it a promising candidate for drug development .

Clinical Applications

A systematic review of the pharmacological activities of BA highlights its potential applications in treating various conditions:

  • Chronic Inflammation : BA's ability to down-regulate pro-inflammatory cytokines positions it as a candidate for managing chronic inflammatory diseases.
  • Anxiety Disorders : The sedative properties of BA suggest its use in treating anxiety-related conditions through aromatherapy or as an adjunct therapy .

Comparative Studies

Property Bornyl Acetate Traditional NSAIDs
Anti-inflammatoryYesYes
ImmunomodulatoryYesNo
SedativeYesLimited
ToxicityLowModerate to High

The mechanisms underlying the biological activities of bornyl acetate include:

  • Cytokine Modulation : Direct interaction with immune cells leading to altered cytokine production.
  • Signal Transduction Inhibition : Interference with key signaling pathways involved in inflammation and immune response.

Q & A

Basic Research Questions

Q. How can I design a reproducible experimental protocol for synthesizing Bomyl and characterizing its physicochemical properties?

  • Methodological Guidance :

  • Follow structured experimental sections as per academic journal guidelines, detailing synthesis steps, purification methods (e.g., chromatography), and characterization techniques (e.g., NMR, HPLC, mass spectrometry). Include raw data for key compounds in the main text, with additional data in supplementary materials .
  • For novel compounds, provide purity assessments (e.g., elemental analysis) and spectral comparisons to known analogs. Reference established protocols for similar organo compounds to ensure reproducibility .

Q. What are the best practices for selecting and validating analytical methods to quantify this compound in biological matrices?

  • Methodological Guidance :

  • Validate methods using guidelines from regulatory bodies (e.g., ICH Q2(R1)). Include parameters like linearity (R² > 0.99), precision (%RSD < 5%), and recovery rates (80–120%). Use internal standards to correct matrix effects .
  • Cross-validate results with orthogonal techniques (e.g., LC-MS vs. ELISA) to confirm specificity .

Q. How should I address variability in this compound’s bioactivity data across replicate experiments?

  • Methodological Guidance :

  • Conduct power analysis to determine adequate sample sizes. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers and assess significance thresholds (p < 0.05).
  • Document environmental variables (e.g., temperature, humidity) and batch-specific factors (e.g., reagent lot numbers) that may influence outcomes .

Advanced Research Questions

Q. How can I resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Guidance :

  • Apply contradiction analysis frameworks to identify principal factors (e.g., metabolic instability, protein binding) that differ between models. Prioritize variables with the strongest mechanistic links to efficacy .
  • Use PK/PD modeling to reconcile discrepancies by integrating parameters like bioavailability and tissue distribution .

Q. What strategies are effective for integrating multi-omics data to elucidate this compound’s mechanism of action?

  • Methodological Guidance :

  • Combine transcriptomics, proteomics, and metabolomics datasets using pathway enrichment tools (e.g., KEGG, STRING). Apply machine learning (e.g., random forests) to identify hub genes/proteins linked to this compound’s activity.
  • Validate findings with CRISPR-Cas9 knockouts or siRNA silencing in relevant cell lines .

Q. How can I optimize this compound’s lead-like properties while balancing conflicting parameters like solubility and membrane permeability?

  • Methodological Guidance :

  • Use a Quality by Design (QbD) approach to map design spaces for structural modifications. Prioritize substituents that improve logP (e.g., < 3) without compromising solubility (e.g., via prodrug strategies).
  • Employ molecular dynamics simulations to predict conformational stability and binding affinity .

Q. Data Management & Reporting

Q. What criteria should guide the inclusion of this compound-related data in supplementary materials versus the main manuscript?

  • Methodological Guidance :

  • Include critical data (e.g., dose-response curves, crystallographic coordinates) in the main text. Move repetitive or secondary datasets (e.g., full spectral libraries) to supplements. Ensure all supplementary files are hyperlinked and described with metadata (e.g., file names, formats) .

Q. How should I handle conflicting interpretations of this compound’s toxicity profile in peer review?

  • Methodological Guidance :

  • Re-analyze raw data using independent statistical models (e.g., Bayesian vs. frequentist approaches). Address reviewer concerns by providing additional controls (e.g., histopathology images) or mechanistic studies (e.g., ROS assays) to clarify dose-dependent effects .

Q. Ethical & Compliance Considerations

Q. What ethical approvals are required for preclinical studies involving this compound in animal models?

  • Methodological Guidance :

  • Obtain IACUC approval, specifying humane endpoints (e.g., tumor size limits) and anesthesia protocols. Adhere to ARRIVE guidelines for reporting animal studies, including randomization and blinding methods .

Properties

Key on ui mechanism of action

The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase ... /Organophosphorus pesticides/

CAS No.

122-10-1

Molecular Formula

C9H15O8P

Molecular Weight

282.18 g/mol

IUPAC Name

dimethyl (Z)-3-dimethoxyphosphoryloxypent-2-enedioate

InChI

InChI=1S/C9H15O8P/c1-13-8(10)5-7(6-9(11)14-2)17-18(12,15-3)16-4/h5H,6H2,1-4H3/b7-5-

InChI Key

BZSSHIWHSJYWAD-ALCCZGGFSA-N

SMILES

COC(=O)CC(=CC(=O)OC)OP(=O)(OC)OC

Isomeric SMILES

COC(=O)C/C(=C/C(=O)OC)/OP(=O)(OC)OC

Canonical SMILES

COC(=O)CC(=CC(=O)OC)OP(=O)(OC)OC

boiling_point

155-164 °C @ 17 MM HG

Color/Form

LIQUID
YELLOW OIL

density

1.2

Key on ui other cas no.

15272-78-3
122-10-1

shelf_life

STABLE WHEN STORED IN GLASS
HYDROLYZES IN ALKALI /TECHNICAL GRADE/
HALFLIFE (HYDROLYSIS) MORE THAN 10 DAYS @ PH 5, MORE THAN 4 DAYS @ PH 6, LESS THAN 1 DAY @ PH 9
It is hydrolysed by alkali with a half-life at pH 5 of more than ten days, at pH 6 more than four days, at pH 9 less than one day.

solubility

MISCIBLE WITH METHANOL, ETHANOL, ACETONE, XYLENE;  PRACTICALLY INSOL IN WATER, PETROLEUM ETHER, KEROSENE
SOL IN PROPYLENE GLYCOL

vapor_pressure

25 MM HG @ 25 °C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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